Oral Bioavailability vs. Intravenous IUdR: A Critical Pharmacokinetic Advantage
Ropidoxuridine provides a decisive pharmacokinetic advantage over its active metabolite, IUdR. IUdR suffers from a plasma half-life of less than 10 minutes, necessitating continuous intravenous infusion to achieve clinically relevant tumor incorporation [1]. In contrast, ropidoxuridine, administered orally once daily, achieves sustainable plasma levels of IUdR ≥1 μmol/L—a threshold previously shown to mediate radiosensitization [2]. This oral route of administration eliminates the need for indwelling venous catheters and the associated logistical burden of prolonged infusions.
| Evidence Dimension | Plasma half-life / Route of administration |
|---|---|
| Target Compound Data | Ropidoxuridine (IPdR): Oral, once-daily; achieves sustainable plasma IUdR ≥1 μmol/L [2] |
| Comparator Or Baseline | IUdR (idoxuridine): Plasma half-life <10 minutes; requires continuous intravenous infusion [1] |
| Quantified Difference | Half-life difference >10-fold; complete change in route of administration (oral vs. IV) |
| Conditions | Phase 1 clinical trial in patients with advanced GI cancers; preclinical pharmacokinetic studies |
Why This Matters
Oral administration simplifies clinical trial logistics, reduces healthcare resource utilization, and improves patient compliance compared to continuous IV infusion.
- [1] Grindrod S, Velana A, Rich T, et al. Abstract A005: Enhanced DNA damage and disruption of repair by iodinated thymidine analogues with Tipiracil for clinical radiation sensitization. Cancer Res. 2024;84(1 Suppl):Abstract nr A005. View Source
- [2] Kinsella TJ, Safran H, Wiersma SR, et al. Phase I and Pharmacology Study of Ropidoxuridine (IPdR) as Prodrug for Iododeoxyuridine-Mediated Tumor Radiosensitization in Advanced GI Cancer Undergoing Radiation. Clin Cancer Res. 2019;25(20):6035-6043. View Source
